3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-
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Overview
Description
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-ethylisoquinoline and benzyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulation of signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Isoquinolinone: The parent compound with similar core structure.
1-ethyl-6,7-dimethoxy-2-(phenylmethyl)-isoquinoline: A closely related compound with slight structural differences.
Uniqueness
3(2H)-Isoquinolinone, 1-ethyl-6,7-dimethoxy-2-(phenylmethyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
309720-09-0 |
---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-benzyl-1-ethyl-6,7-dimethoxyisoquinolin-3-one |
InChI |
InChI=1S/C20H21NO3/c1-4-17-16-12-19(24-3)18(23-2)10-15(16)11-20(22)21(17)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
InChI Key |
PONHVVGNWXCWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C(=CC2=CC(=O)N1CC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
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